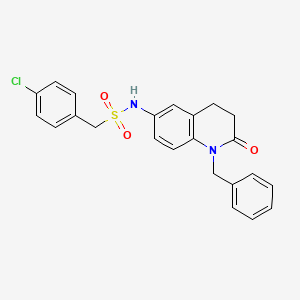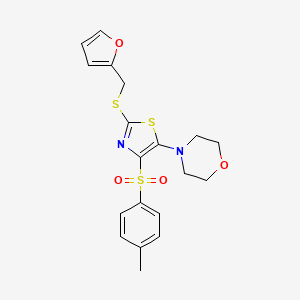
4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also includes a furan ring, which is a heterocyclic compound with a five-membered aromatic ring . The compound also contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents . The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions . For example, protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of a morpholine ring could make the compound more soluble in water, while the presence of a thiazole ring could increase its stability .Scientific Research Applications
Structural and Computational Analysis
The synthesis and analysis of compounds structurally related to 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine have been a subject of interest for their potential in various scientific applications. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one showcases the compound's structural complexity and potential for further chemical exploration. This compound's structural determination was achieved through NMR, FT-IR spectroscopy, and MS, complemented by X-ray diffraction and DFT studies, indicating a meticulous approach to understanding its molecular architecture and vibrational properties (Hong Sun et al., 2021).
Antimicrobial Activities
Another significant area of research involving derivatives of this compound is their antimicrobial properties. Azole derivatives synthesized from furan-2-carbohydrazide, including those incorporating morpholine moieties, have demonstrated activity against various microorganisms. This points towards the potential utility of these compounds in developing new antimicrobial agents, highlighting their relevance in medicinal chemistry and pharmaceutical research (Serap Başoğlu et al., 2013).
Anti-Inflammatory Potential
Moreover, novel thiazole compounds have been synthesized and evaluated for their anti-inflammatory properties. Among these, derivatives including the morpholine moiety were explored for their ability to inhibit the carrageenin-induced edema, indicating a promising avenue for the development of new anti-inflammatory drugs. This research underscores the importance of structural variation and its impact on biological activity, offering insights into the therapeutic potential of such compounds (M. Helal et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(furan-2-ylmethylsulfanyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-14-4-6-16(7-5-14)28(22,23)17-18(21-8-11-24-12-9-21)27-19(20-17)26-13-15-3-2-10-25-15/h2-7,10H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXXRIYAPMZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

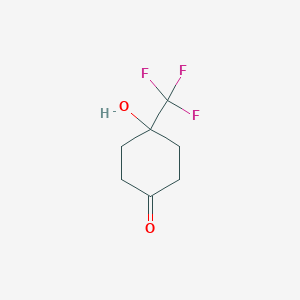
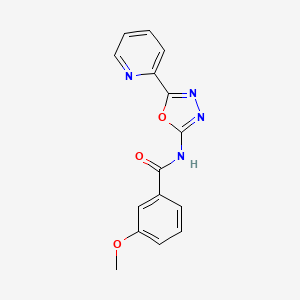

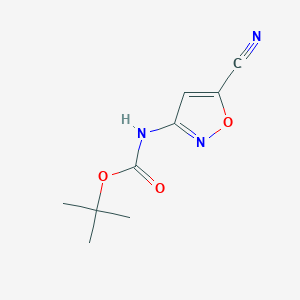

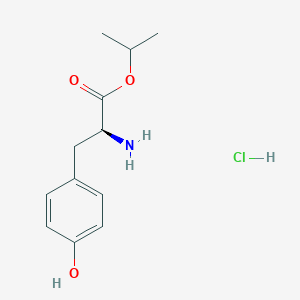

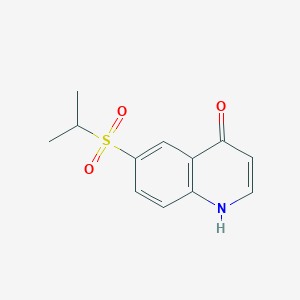
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)


![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)
